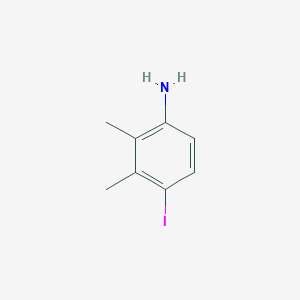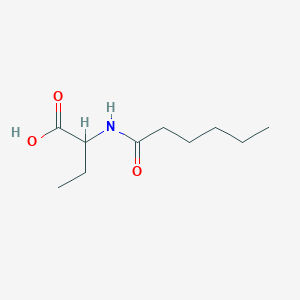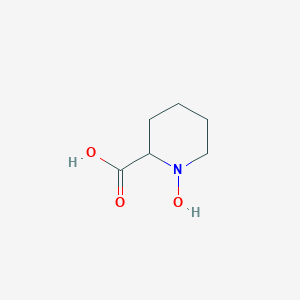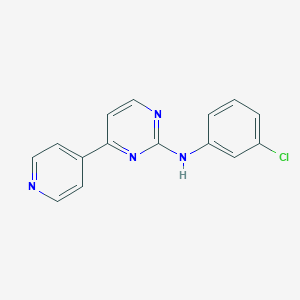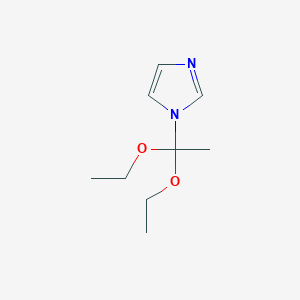
Pirotiodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirotiodecane is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. It is a member of the family of polycyclic aromatic hydrocarbons and is a colorless, crystalline solid. Pirotiodecane has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further research.
Wirkmechanismus
The mechanism of action of pirotiodecane is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including the aryl hydrocarbon receptor and the estrogen receptor. It has also been found to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
Pirotiodecane has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been studied for its potential as a therapeutic agent for various inflammatory diseases. It has also been found to have anti-cancer properties and has been studied for its potential as a cancer treatment. Additionally, pirotiodecane has been found to affect various physiological processes, including metabolism and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pirotiodecane for lab experiments is its relatively easy synthesis. It is also a relatively stable compound, making it easier to handle in lab experiments. However, one of the limitations of pirotiodecane is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on pirotiodecane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is its potential as a pollutant and its impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of pirotiodecane and its effects on various physiological processes.
Synthesemethoden
Pirotiodecane can be synthesized through a variety of methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The Friedel-Crafts reaction involves the reaction of an arene with an acyl halide or alkyl halide to form a substituted arene. Both of these methods have been used successfully to synthesize pirotiodecane.
Wissenschaftliche Forschungsanwendungen
Pirotiodecane has been studied extensively for its potential applications in various fields, including materials science, environmental science, and biomedical research. In materials science, pirotiodecane has been used as a precursor for the synthesis of various polymers and other materials. In environmental science, pirotiodecane has been studied for its potential as a pollutant and its impact on the environment. In biomedical research, pirotiodecane has been studied for its potential as a therapeutic agent and its effects on various physiological processes.
Eigenschaften
CAS-Nummer |
113855-10-0 |
|---|---|
Produktname |
Pirotiodecane |
Molekularformel |
C16H31NOS |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
1-(2-decylsulfanylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H31NOS/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |
InChI-Schlüssel |
VDPRSOCKHVPZRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
Kanonische SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
Andere CAS-Nummern |
113855-10-0 |
Synonyme |
1-(2-(decylthio)ethyl)azacyclopentane-2-one HPE 101 HPE-101 pirotiodecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



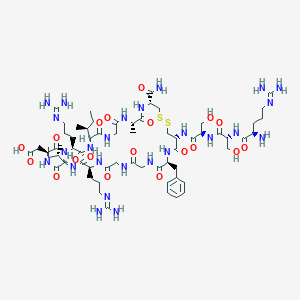
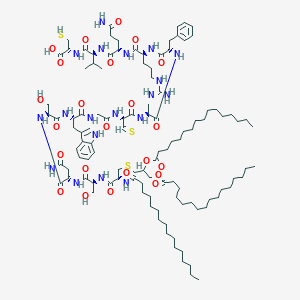
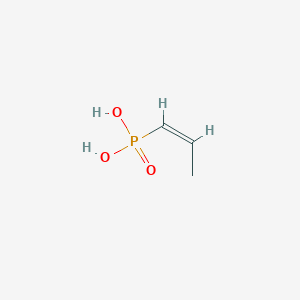
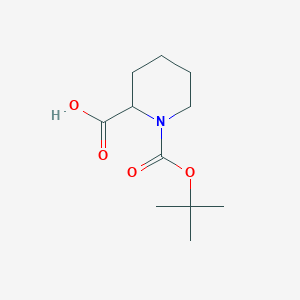
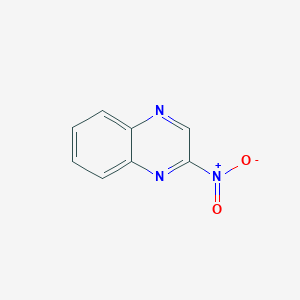
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)


